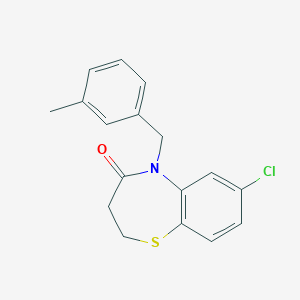

7-chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as Flumazenil, is a benzodiazepine antagonist that has been used as a drug in clinical practice since the late 1980s. Flumazenil is primarily used to reverse the effects of benzodiazepines, such as sedation, amnesia, and muscle relaxation. It is also used to diagnose benzodiazepine overdose and to identify the presence of benzodiazepines in the body. Flumazenil is a synthetic, water-soluble, and colorless compound that is structurally similar to benzodiazepines.

Scientific Research Applications

- 7-chloro-5-benzothiazepin-4-one derivatives, including the compound , have been investigated for their antihypertensive effects. These molecules interact with calcium channels, leading to vasodilation and reduced blood pressure. Researchers explore their potential as alternative treatments for hypertension .

- Benzothiazepine derivatives, such as this compound, have shown anxiolytic (anti-anxiety) and sedative properties. They interact with GABA receptors, modulating neurotransmitter activity. Investigations focus on their use in managing anxiety disorders and promoting relaxation .

- Some benzothiazepine derivatives exhibit promising anticancer effects. Researchers study their impact on cancer cell proliferation, apoptosis, and metastasis. The compound’s unique structure may contribute to its potential as an antitumor agent .

- Calcium channel blockers are commonly used to manage cardiac arrhythmias. The compound’s ability to block calcium channels makes it relevant in this context. Researchers explore its efficacy in preventing abnormal heart rhythms .

- Benzothiazepines have been investigated for their neuroprotective effects. They may mitigate neuronal damage caused by oxidative stress, inflammation, or excitotoxicity. The compound’s structure suggests potential neuroprotection, although further studies are needed .

- Benzothiazepine derivatives have demonstrated antimicrobial properties against bacteria, fungi, and parasites. Researchers evaluate their effectiveness as novel antimicrobial agents. The compound’s specific substituents may influence its activity .

Antihypertensive Properties

Anxiolytic and Sedative Effects

Anticancer Activity

Calcium Channel Blockade in Cardiac Arrhythmias

Neuroprotective Properties

Antimicrobial Activity

properties

IUPAC Name |

7-chloro-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNOS/c1-12-3-2-4-13(9-12)11-19-15-10-14(18)5-6-16(15)21-8-7-17(19)20/h2-6,9-10H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLUEIWUPYCZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)CCSC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-5-(3-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B3014042.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)

![4-methyl-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3014058.png)

![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)